![molecular formula C7H13NO B8020273 2-Methylcyclohexanone oxime](/img/structure/B8020273.png)
2-Methylcyclohexanone oxime
Overview
Description
2-Methylcyclohexanone oxime is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Conformational Analysis : Ribeiro and Abraham (2002) conducted a detailed investigation of the conformational equilibrium of 2-Methylcyclohexanone oxime and its O-methyl ether. They used NMR and theoretical methods to determine the free energy of the axial–equatorial equilibrium in different solvents. This study contributes to understanding the molecular geometry and conformational behavior of such compounds (Ribeiro & Abraham, 2002).
Oxidation Catalysis : Atlamsani et al. (1993) reported the oxidation of 2-Methylcyclohexanone by dioxygen in the presence of vanadium-containing heteropolyanions. This study highlights the potential of 2-Methylcyclohexanone in catalytic oxidation processes, leading to the production of various acids (Atlamsani, Brégeault, & Ziyad, 1993).
Biotransformation by Fungi : Kawamoto et al. (2008) investigated the biotransformation of 2-Methylcyclohexanone using different fungal strains. They found that Fusarium sp. could effectively catalyze the oxidoreduction of this compound. This research provides insights into the biological applications of 2-Methylcyclohexanone in biotransformation processes (Kawamoto et al., 2008).
Cytotoxic Evaluation : Dimmock et al. (1992) conducted a study on the synthesis and cytotoxic evaluation of various cyclohexanone oximes and related compounds. They evaluated their activity against murine mammary EMT6 cells and in a National Cancer Institute screen. This study suggests potential medicinal applications of derivatives of 2-Methylcyclohexanone oxime (Dimmock et al., 1992).
Corrosion Inhibition : Li, Deng, and Xie (2014) studied the effect of oxime compounds, including cyclohexanone oxime, as corrosion inhibitors for aluminum in HCl solution. Their findings indicate the potential application of these compounds in corrosion prevention (Li, Deng, & Xie, 2014).
properties
IUPAC Name |
(NE)-N-(2-methylcyclohexylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-4-2-3-5-7(6)8-9/h6,9H,2-5H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIFHVYPHRHKLB-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCCC/C1=N\O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclohexanone oxime | |
CAS RN |
1122-26-5 | |
Record name | Cyclohexanone, 2-methyl-, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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